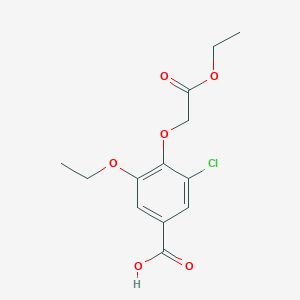
3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid
Overview
Description
3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid is a chemical compound with the molecular formula C13H15ClO6 and a molecular weight of 302.71 g/mol . It is a derivative of benzoic acid, characterized by the presence of chloro, ethoxy, and oxoethoxy functional groups. This compound is primarily used in laboratory research and has various applications in organic synthesis and chemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid typically involves the esterification of benzoic acid derivatives followed by chlorination and ethoxylation reactions. The general synthetic route can be summarized as follows:
Esterification: Benzoic acid is esterified with ethanol in the presence of a strong acid catalyst such as sulfuric acid to form ethyl benzoate.
Chlorination: The ethyl benzoate is then chlorinated using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) to introduce the chloro group at the desired position.
Ethoxylation: The chlorinated intermediate is reacted with ethylene glycol or its derivatives under basic conditions to introduce the ethoxy and oxoethoxy groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and automated systems to ensure precise control over reaction conditions and product quality. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amino or thiol derivatives of the benzoic acid.
Scientific Research Applications
3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Research: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicinal Chemistry: It serves as a building block for the development of new drugs and therapeutic agents.
Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes and receptors, depending on its structural configuration and functional groups. The chloro and ethoxy groups play a crucial role in binding to the active sites of enzymes or receptors, thereby modulating their activity. The oxoethoxy group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-(2-ethoxy-2-oxoethoxy)benzoic acid: Lacks the 5-ethoxy group, resulting in different chemical and biological properties.
5-Ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid: Lacks the chloro group, affecting its reactivity and interactions with molecular targets.
3-Chloro-5-ethoxybenzoic acid: Lacks the oxoethoxy group, leading to different solubility and stability characteristics.
Uniqueness
3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid is unique due to the presence of all three functional groups (chloro, ethoxy, and oxoethoxy) on the benzoic acid core. This combination of functional groups imparts specific chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3-chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO6/c1-3-18-10-6-8(13(16)17)5-9(14)12(10)20-7-11(15)19-4-2/h5-6H,3-4,7H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRZLGUZVDHSWNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)O)Cl)OCC(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(N'-hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide](/img/structure/B3388182.png)

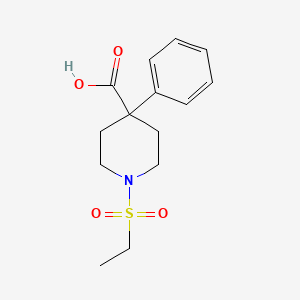
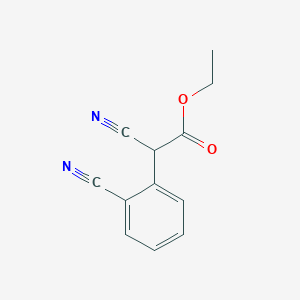

![N-[(3,4-dichlorophenyl)methyl]-1H-indazol-6-amine](/img/structure/B3388234.png)
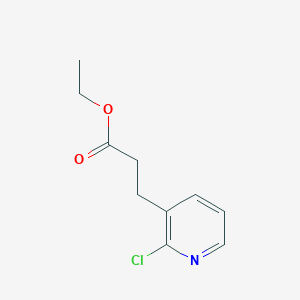
![3-{4-[(Trifluoromethyl)thio]phenyl}acrylic acid](/img/structure/B3388249.png)
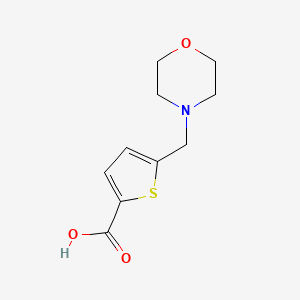


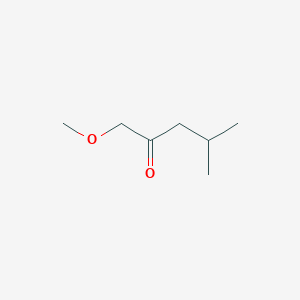
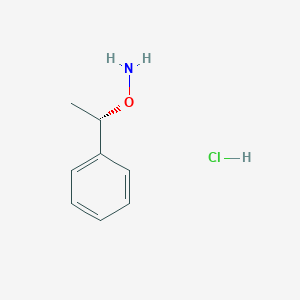
![6-phenyl-1-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3388285.png)
